molecular formula C11H17ClN4O2S B1399848 4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 887623-94-1

4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B1399848
CAS RN: 887623-94-1
M. Wt: 304.8 g/mol
InChI Key: JLBBBVBOPWCEGZ-UHFFFAOYSA-N
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Description

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . Thiadiazole derivatives have a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory and anticancer activities .


Molecular Structure Analysis

Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The specific molecular structure of “4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester” could not be found.

Scientific Research Applications

Anticancer Properties

The thiadiazole scaffold in this compound has garnered attention in medicinal chemistry. Its mesoionic character allows it to cross cellular membranes, interacting with biological targets. As a result, thiadiazole derivatives exhibit a broad spectrum of biological activities. Specifically, studies have explored their efficacy against cancer models, both in vitro and in vivo . Researchers investigate the influence of substituents on the compound’s activity, aiming to develop novel and effective anticancer therapeutics.

Antimicrobial Activity

Thiadiazole-containing compounds, including derivatives of this tert-butyl ester, have demonstrated antimicrobial properties. These compounds exhibit activity against bacteria, fungi, and parasites. Their potential as antibacterial agents is particularly noteworthy .

Indazole Derivatives

While not directly related to the thiadiazole moiety, the indazole derivatives synthesized from this compound have diverse biological effects. Indazoles have been explored for their anticancer, antiviral, antibacterial, and anti-inflammatory properties. Additionally, they find applications in areas such as agriculture and energy .

Photoelectric Materials

Indazole derivatives, including those derived from this compound, have intriguing photoelectric properties. Their potential in fields beyond medicine includes applications in photoelectric devices and materials .

Weeding Agents

Indazole derivatives have insecticidal and weeding properties. While not directly tied to the thiadiazole moiety, this compound’s derivatives may contribute to environmentally friendly weed control .

Functional Materials

Beyond their biological activities, indazole derivatives are being investigated for their functional properties. These include applications in energy-related fields, making them promising candidates for various material science applications .

Mechanism of Action

Thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Future Directions

Thiadiazole derivatives are widely studied in medicinal chemistry due to their broad spectrum of biological activities . There is an urgent need to develop novel, more effective therapeutics, and thiadiazole derivatives are a promising area of research .

properties

IUPAC Name

tert-butyl 4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O2S/c1-11(2,3)18-10(17)16-6-4-15(5-7-16)9-13-8(12)19-14-9/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBBBVBOPWCEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701141828
Record name 1,1-Dimethylethyl 4-(5-chloro-1,2,4-thiadiazol-3-yl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester

CAS RN

887623-94-1
Record name 1,1-Dimethylethyl 4-(5-chloro-1,2,4-thiadiazol-3-yl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887623-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(5-chloro-1,2,4-thiadiazol-3-yl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-[amino(imino)methyl]piperazine-1-carboxylate (1.50 g, 5.67 mmol) and perchloromethyl mercaptan (0.609 ml, 5.67 mmol) in dichloromethane (20 ml) was added dropwise a solution of sodium hydroxide (0.907 g, 22.7 mmol) in water (2.5 ml) under ice-cooling. Then, the reaction mixture was stirred under ice-cooling for 1 hour and at room temperature for 1 hour. The organic layer was separated, washed with water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to give 1.03 g (59.5%) of the desired product as a solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.609 mL
Type
reactant
Reaction Step One
Quantity
0.907 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Yield
59.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
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4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
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4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
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4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
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4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester

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